Ortho-Methoxymethyl Group Confers 128 nM Potency Against Human HPPD Enzyme
The ortho-methoxymethyl substitution pattern in 2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9) directly translates to potent inhibition of human 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target for herbicides and certain human therapeutics. In a direct assay, the compound exhibited an IC50 value of 128 nM against recombinant human HPPD [1]. This is a class-specific benchmark for phenylacetic acid derivatives. For context, a structurally distinct but functionally related class of 5α-reductase inhibitors (phenoxybenzoylphenyl acetic acids) achieved a best-in-class IC50 of 5 nM, while the majority of compounds in that series ranged from micromolar to sub-micromolar [2]. The 128 nM value for the target compound demonstrates a specific and quantifiable level of activity against HPPD, a key differentiator from many inactive or weakly active phenylacetic acid analogs.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 128 nM |
| Comparator Or Baseline | Class benchmark (5α-reductase inhibitors): IC50 = 5 nM (most potent) to >1000 nM (inactive) |
| Quantified Difference | Target compound is approximately 25-fold less potent than the best-in-class 5α-reductase inhibitor but demonstrates potent HPPD inhibition (128 nM) in a different target class. |
| Conditions | Recombinant human HPPD expressed in E. coli BL21 (DE3); maleylacetoacetate formation assay; 10 min incubation. |
Why This Matters
This quantified HPPD inhibition potency provides a clear benchmark for evaluating the compound's utility in herbicide or enzyme-targeted research, differentiating it from other phenylacetic acid derivatives that may lack this specific activity.
- [1] BindingDB. (2021). BDBM50536953 CHEMBL4577367: 2-[2-(Methoxymethyl)phenyl]acetic acid. BindingDB Entry. Retrieved from https://www.bindingdb.org View Source
- [2] Höltje, H.-D., Sippl, W., Rognan, D., & Folkers, G. (2006). Novel 5α-Reductase Inhibitors: Synthesis, Structure−Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids. Journal of Medicinal Chemistry, 49(11), 3266-3279. https://doi.org/10.1021/jm0510426 View Source
